- Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds, Journal of Organic Chemistry, 2002, 67(16), 5842-5845

Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

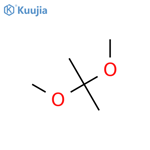

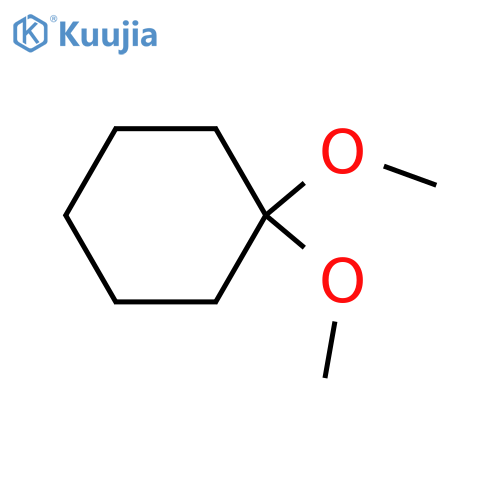

1,1-Dimethoxycyclohexane structure

Nome del prodotto:1,1-Dimethoxycyclohexane

1,1-Dimethoxycyclohexane Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cyclohexane,1,1-dimethoxy-

- 1,1-Dimethoxycyclohexane

- Cyclohexanone Dimethylketal

- Cyclohexanone dimethyl ketal

- 1,1-Dimethoxycyclohexane (ACI)

- Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)

- CS-0179761

- SCHEMBL201561

- Cyclohexanone, dimethyl acetal

- Cyclohexanone dimethyl ketal, 99%

- Cyclohexane, 1,1-dimethoxy-

- AKOS015851762

- dimethoxycyclohexane

- D1372

- DTXCID20161864

- cyclohexanone-dimethylacetal

- BS-22409

- DB-080889

- 1,1-dimethoxy-cyclohexane

- DTXSID00239373

- 933-40-4

- NS00096268

- MFCD00043714

- G77621

-

- MDL: MFCD00043714

- Inchi: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

- Chiave InChI: XPIJMQVLTXAGME-UHFFFAOYSA-N

- Sorrisi: O(C1(CCCCC1)OC)C

Proprietà calcolate

- Massa esatta: 144.11500

- Massa monoisotopica: 144.115

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 89.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 1.7

- Superficie polare topologica: 18.5A^2

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.948 g/mL at 25 °C(lit.)

- Punto di ebollizione: 64°C/30mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 111,2 ° f

Celsius: 44 ° c - Indice di rifrazione: n20/D 1.439(lit.)

- PSA: 18.46000

- LogP: 1.93960

- Solubilità: Non determinato

1,1-Dimethoxycyclohexane Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H226

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Numero di trasporto dei materiali pericolosi:3271

- WGK Germania:3

- Codice categoria di pericolo: 10

- Istruzioni di sicurezza: S16-S51

- Classe di pericolo:3

- PackingGroup:III

- Frasi di rischio:R10

1,1-Dimethoxycyclohexane Dati doganali

- CODICE SA:2911000000

- Dati doganali:

Codice doganale cinese:

2911000000Panoramica:

29100000 Acetali ed emiacetali, contenenti o no altri gruppi contenenti ossigeno, e suoi derivati alogenati, solfonati, nitrati e nitrosi. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2911000000 acetali ed emiacetali, anche con altra funzione ossigenata, e loro derivati alogenati, solfonati, nitrati o nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

1,1-Dimethoxycyclohexane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D473813-500mg |

1,1-Dimethoxycyclohexane |

933-40-4 | 500mg |

$ 75.00 | 2023-09-07 | ||

| Cooke Chemical | T8524630-25mL |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 25ml |

RMB 240.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-25ML |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 25ml |

¥330.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-100ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 100ml |

¥560.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-5ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 5ml |

¥103.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-500ML |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 500ML |

¥1,460.00 | 2021-05-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-25ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 25ml |

¥269.0 | 2023-09-02 | |

| Ambeed | A799289-5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 98% | 5g |

$15.0 | 2024-04-15 | |

| A2B Chem LLC | AB53548-5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 98%(GC) | 5g |

$18.00 | 2024-07-18 | |

| TRC | D473813-2.5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 2.5g |

$ 60.00 | 2022-06-05 |

1,1-Dimethoxycyclohexane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Copper(II) tetrafluoroborate ; 2 min, 25 - 30 °C

Riferimento

- Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation, Tetrahedron Letters, 2005, 46(48), 8319-8323

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Cadmium iodide

Riferimento

- Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations, Chemistry Letters, 1999, (12), 1283-1284

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ; 20 - 40 min, rt

Riferimento

- Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals, Youji Huaxue, 2009, 29(11), 1836-1839

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Tungsten oxide (WO) , Titania (sulfated) Solvents: Methanol ; 2 h, rt

Riferimento

- Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions, Chemistry of Materials, 2014, 26(9), 2803-2813

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ; 6 h, 30 °C

Riferimento

- Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I, Tetrahedron, 2021, 92,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ; 20 min, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate, Synlett, 2004, (6), 1074-1076

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ; 8 h, 0.8 GPa, 40 °C

Riferimento

- High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones, Synlett, 2005, (14), 2254-2256

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals, Synthesis, 1981, (4), 282-3

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled

Riferimento

- Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics, Tetrahedron Letters, 2013, 54(19), 2366-2368

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

Riferimento

- Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones, Synthetic Communications, 2008, 38(15), 2607-2618

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ce3+

Riferimento

- Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst, Journal of Organic Chemistry, 1995, 60(13), 4039-43

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt

Riferimento

- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids, ACS Omega, 2018, 3(5), 4974-4985

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…

Riferimento

- Catalysis by heteropoly acids: some new aspects, Journal of Catalysis, 1989, 120(1), 282-6

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Sodium sulfate Solvents: Methanol ; 2 min, rt

Riferimento

- Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts, Oriental Journal of Chemistry, 2002, 18(3), 521-524

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 8 - 24 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt

Riferimento

- FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations, ACS Catalysis, 2020, 10(24), 14349-14358

Synthetic Routes 18

Condizioni di reazione

1.1 12 h, 50 °C

Riferimento

- Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols, RSC Advances, 2014, 4(35), 18217-18221

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol

Riferimento

- Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates, Applied Organometallic Chemistry, 1995, 9, 473-8

Synthetic Routes 20

Condizioni di reazione

1.1 Catalysts: Indium triflate Solvents: Dichloromethane ; 3 min, rt; 2 min, rt

Riferimento

- Indium triflate-mediated acetalization of aldehydes and ketones, Tetrahedron Letters, 2006, 47(52), 9317-9319

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

1,1-Dimethoxycyclohexane Letteratura correlata

-

Jatin J. Lade,Sachin D. Pardeshi,Kamlesh S. Vadagaonkar,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2017 7 8011

-

Amol M. Vibhute,Kana M. Sureshan RSC Adv. 2013 3 7321

-

S. Hanessian,O. M. Saavedra,M. A. Vilchis-Reyes,J. P. Maianti,H. Kanazawa,P. Dozzo,R. D. Matias,A. Serio,J. Kondo Chem. Sci. 2014 5 4621

-

Kwihwan Kobayashi,Shingo Komatsuzaki,Shun-ya Onozawa,Koichiro Masuda,Shū Kobayashi Org. Biomol. Chem. 2023 21 8259

-

Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189

933-40-4 (1,1-Dimethoxycyclohexane) Prodotti correlati

- 1132-95-2(1,1-Diisopropoxycyclohexane)

- 1670-47-9(1,1-Diethoxycyclohexane)

- 116549-34-9(3,3-Dimethoxyhexane)

- 2171234-25-4((2S)-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-hydroxybutanoic acid)

- 2098084-64-9(methyl 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoate)

- 1421531-38-5(4-chloro-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole)

- 866009-93-0(2-[1-(morpholin-4-yl)ethyl]-3,4-dihydroquinazolin-4-one)

- 1804976-09-7(5-Amino-2-(difluoromethyl)-3-hydroxy-6-methylpyridine)

- 2227885-57-4((2R)-2-2-chloro-5-(trifluoromethyl)phenyloxirane)

- 1806580-04-0(2-Iodo-3-mercapto-6-(trifluoromethyl)pyridine)

Fornitori consigliati

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

上海贤鼎生物科技有限公司

Membro d'oro

CN Fornitore

Grosso

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Aoguang Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Grosso